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Compound of Interest

Compound Name: BMS-919373

Cat. No.: B1192345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological selectivity profile of

BMS-919373, a potent inhibitor of the ultra-rapidly activating delayed rectifier potassium

current (IKur), with other relevant IKur inhibitors. The data presented is intended to assist

researchers in evaluating the suitability of BMS-919373 for studies on atrial fibrillation and

other related cardiovascular conditions.

Comparative Selectivity Profile of IKur Inhibitors
The selectivity of an ion channel inhibitor is paramount for its utility as a research tool and its

potential as a therapeutic agent. Off-target effects can lead to confounding experimental results

and undesirable side effects. This section provides a quantitative comparison of the inhibitory

potency (IC50) of BMS-919373 and two other IKur inhibitors, AVE0118 and MK-0448, against a

panel of key cardiac ion channels.
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Compound
IKur (Kv1.5)
IC50

hERG
(Kv11.1)
IC50

Nav1.5 IC50 Cav1.2 IC50

Other
Notable
Targets
(IC50)

BMS-919373 50 nM[1]
>30 µM

(selective)
Not Available Not Available -

AVE0118 1.1 µM[2] ~10 µM[3] >10 µM >10 µM

Ito (Kv4.3):

3.4 µM[2],

IKACh: 4.5

µM[2]

MK-0448 8.6 nM[4] 110 µM
Inactive up to

10 µM
Not Available

IKs

(Kv7.1/KCNE

1): 0.79

µM[4], Ito

(Kv4.3): 2.3

µM

Note: While BMS-919373 is reported to be selective against sodium and calcium channels,

specific IC50 values for Nav1.5 and Cav1.2 were not available in the reviewed literature.

Experimental Protocols
The following is a generalized protocol for determining the selectivity of a compound against a

panel of cardiac ion channels using automated patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a panel of human cardiac ion channels (e.g., Kv1.5, hERG, Nav1.5, Cav1.2) expressed

in a stable cell line.

Materials:

Stable cell lines expressing the human ion channel of interest (e.g., HEK293 or CHO cells)

Appropriate cell culture medium and supplements
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External and internal recording solutions specific for each ion channel

Test compound stock solution (e.g., in DMSO)

Positive control inhibitors for each ion channel

Automated patch-clamp system and associated consumables

Procedure:

Cell Preparation: Culture the stable cell lines according to standard protocols. On the day of

the experiment, harvest the cells and prepare a single-cell suspension in the external

recording solution.

Compound Preparation: Prepare a dilution series of the test compound in the external

recording solution. The final DMSO concentration should be kept constant across all

concentrations and should not exceed a level that affects channel activity (typically ≤0.1%).

Automated Patch-Clamp Assay:

Load the cell suspension, internal solution, external solution, and compound plate onto the

automated patch-clamp system.

Initiate the automated protocol, which includes cell capture, seal formation, whole-cell

configuration establishment, and application of a specific voltage protocol to elicit the ionic

current of interest.

Record baseline currents in the absence of the compound.

Apply increasing concentrations of the test compound, allowing for sufficient time at each

concentration for the effect to reach steady state.

Record the current inhibition at each concentration.

At the end of the experiment, apply a saturating concentration of a known blocker to

confirm the identity of the recorded current.

Data Analysis:
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Measure the peak current amplitude at each compound concentration.

Normalize the current at each concentration to the baseline current.

Plot the normalized current as a function of the compound concentration.

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Voltage Protocols: Specific voltage protocols are used to isolate and measure the current from

each ion channel. These protocols are designed to control the channel's gating (opening,

closing, and inactivation) and are optimized for each channel type. For recommended voltage

protocols for key cardiac ion channels, refer to regulatory guidelines such as those provided by

the FDA.
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Caption: Experimental workflow for ion channel selectivity profiling.
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IKur (Kv1.5) Signaling in Atrial Cardiomyocytes
The IKur current, mediated by the Kv1.5 potassium channel, plays a critical role in the

repolarization of the atrial action potential. Its activity is modulated by various signaling

pathways. Understanding these pathways is crucial for interpreting the effects of IKur inhibitors.
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Caption: Simplified IKur (Kv1.5) signaling pathway in atrial myocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Validating the Selectivity of BMS-919373 for IKur: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192345#validating-the-selectivity-of-bms-919373-
for-ikur]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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